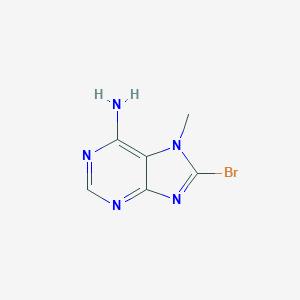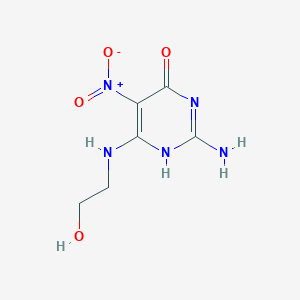![molecular formula C18H10N2O2 B372222 9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile](/img/structure/B372222.png)
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and often involve the use of specialized reagents and catalysts. Industrial production methods may include high-pressure and high-temperature conditions to facilitate the formation of the desired fused ring structure.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can yield hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, introducing different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles.
Aplicaciones Científicas De Investigación
1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
Similar compounds to 1benzofuro[2’,3’:3,4]cyclobuta1,2-bbenzofuran-4c,9c(4bH,9bH)-dicarbonitrile include other fused ring structures like benzofurans and cyclobutanes. What sets this compound apart is its unique combination of fused rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C18H10N2O2 |
|---|---|
Peso molecular |
286.3g/mol |
Nombre IUPAC |
9,18-dioxapentacyclo[9.7.0.02,10.03,8.012,17]octadeca-3,5,7,12,14,16-hexaene-1,10-dicarbonitrile |
InChI |
InChI=1S/C18H10N2O2/c19-9-17-15(11-5-1-3-7-13(11)21-17)18(10-20)16(17)12-6-2-4-8-14(12)22-18/h1-8,15-16H |
Clave InChI |
RTHGVXDSYGAHFW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
SMILES canónico |
C1=CC=C2C(=C1)C3C(O2)(C4C3(OC5=CC=CC=C45)C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


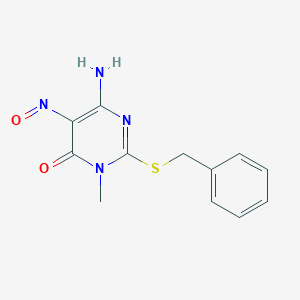
![ethyl 4-[(6-amino-5-nitroso-4-oxo-1H-pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B372141.png)
![N-[4-amino-5-nitroso-6-(pentyloxy)pyrimidin-2-yl]-N-methylamine](/img/structure/B372142.png)
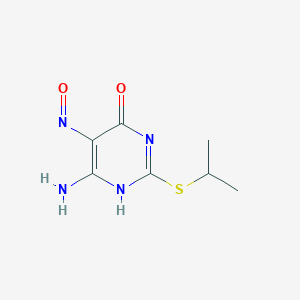
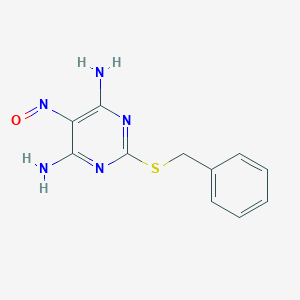
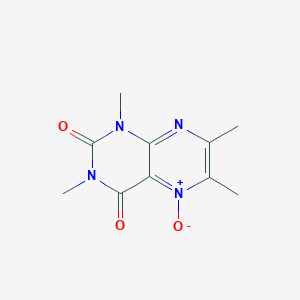
![1,3-Dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B372150.png)
![Ethyl [(6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)imino]acetate](/img/structure/B372151.png)
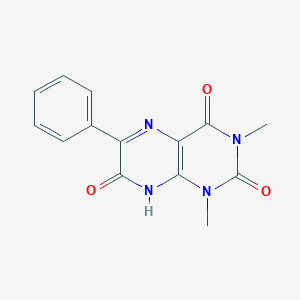
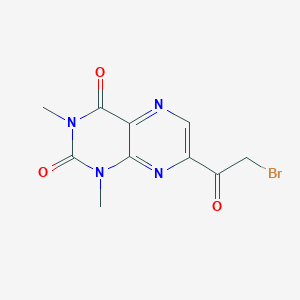
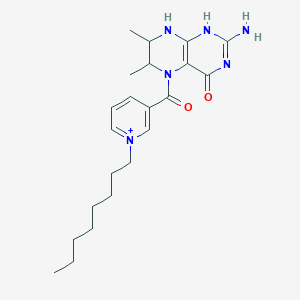
![[1-[(6R)-2-acetamido-5-(1-benzylpyridin-1-ium-3-carbonyl)-4-oxo-1,6,7,8-tetrahydropteridin-6-yl]-1-acetyloxypropan-2-yl] acetate](/img/structure/B372160.png)
